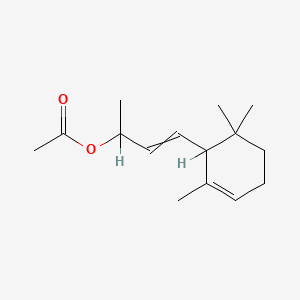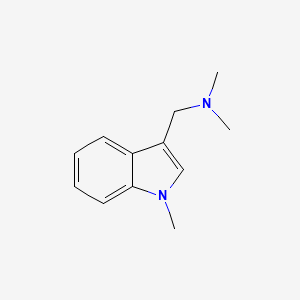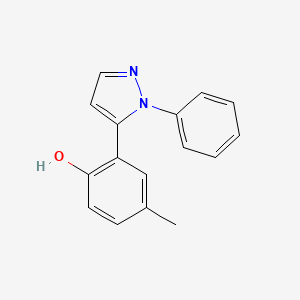
2-Methylbutyl 3-methylbutenoate
描述
It is characterized by a fruity, herbaceous odor and is commonly found in various natural sources such as tomatoes, peppermint, cheddar cheese, and whiskey . This compound is used in the flavor and fragrance industry due to its pleasant aroma and taste.
准备方法
2-Methylbutyl 3-methylbutenoate can be synthesized through the direct esterification of 2-methylbutanol with isovaleric acid . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
化学反应分析
2-Methylbutyl 3-methylbutenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction of the ester can yield the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-methylbutanol and isovaleric acid.
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, typically in the presence of a catalyst like sodium methoxide.
科学研究应用
2-Methylbutyl 3-methylbutenoate has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of volatile organic compounds.
Biology: The compound’s presence in natural sources makes it a subject of study in food science and flavor chemistry.
Medicine: Research into its potential therapeutic properties and its role in metabolic pathways is ongoing.
Industry: It is widely used in the flavor and fragrance industry to impart fruity and herbaceous notes to products.
作用机制
The mechanism of action of 2-Methylbutyl 3-methylbutenoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell.
相似化合物的比较
2-Methylbutyl 3-methylbutenoate can be compared with other esters such as:
Methyl butyrate: Known for its pineapple-like odor, methyl butyrate is used in flavorings and perfumes.
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues, ethyl acetate has a sweet, fruity smell.
Isoamyl acetate: Often referred to as banana oil, isoamyl acetate is used in the flavor industry for its strong banana-like aroma.
The uniqueness of this compound lies in its specific combination of fruity and herbaceous notes, making it a valuable compound in the flavor and fragrance industry.
属性
CAS 编号 |
97890-13-6 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
2-methylbutyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)7-12-10(11)6-8(2)3/h6,9H,5,7H2,1-4H3 |
InChI 键 |
CEVOEEDUEYZGMY-UHFFFAOYSA-N |
SMILES |
CCC(C)COC(=O)C=C(C)C |
规范 SMILES |
CCC(C)COC(=O)C=C(C)C |
密度 |
0.881-0.891 |
Key on ui other cas no. |
97890-13-6 |
物理描述 |
Colourless liquid; Floral fruity aroma |
Pictograms |
Irritant |
溶解度 |
Sparingly soluble in water; soluble in triacetin and propylene glycol Soluble (in ethanol) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE](/img/structure/B1619417.png)










